molecular formula C20H16N4O3S B392754 2-Amino-1-(4-nitrophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(4-nitrophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B392754
M. Wt: 392.4g/mol
InChI Key: XTJLTBRFFQTRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-nitrophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenyl group, a thienyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-nitrophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of microwave-assisted synthesis is also gaining popularity due to its ability to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-nitrophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, aminophenyl derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-nitrophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-nitrophenyl)-5-oxo-4-(2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-Amino-1-(4-nitrophenyl)-5-oxo-4-(2-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-1-(4-nitrophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the thienyl group. This group imparts distinct electronic properties, making the compound more reactive in certain chemical reactions and potentially more effective in its biological applications .

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4g/mol

IUPAC Name

2-amino-1-(4-nitrophenyl)-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H16N4O3S/c21-11-14-18(17-5-2-10-28-17)19-15(3-1-4-16(19)25)23(20(14)22)12-6-8-13(9-7-12)24(26)27/h2,5-10,18H,1,3-4,22H2

InChI Key

XTJLTBRFFQTRSL-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CC=CS4)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CC=CS4)C(=O)C1

Pictograms

Irritant

Origin of Product

United States

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